molecular formula C15H13BrN2O2S B2512866 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide CAS No. 850916-24-4

5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide

Cat. No.: B2512866
CAS No.: 850916-24-4
M. Wt: 365.25
InChI Key: GYSPTSJMEMQPTE-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide: is a synthetic organic compound that combines a brominated furan ring with an indole moiety linked via a sulfanyl ethyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.

    Formation of the Amide: The brominated furan carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride reacts with 2-(1H-indol-3-ylsulfanyl)ethylamine to form the desired amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to various oxidized derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), particularly targeting the amide or sulfanyl groups.

    Substitution: The bromine atom on the furan ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide or sulfanyl derivatives.

    Substitution: Substituted furan derivatives with various functional groups replacing bromine.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore. The indole moiety is known for its biological activity, and the presence of the furan ring and bromine atom may enhance its interaction with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The indole scaffold is present in many drugs, and modifications to this structure can lead to new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its synthesis and modification can lead to the creation of advanced polymers and other materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can bind to various biological targets, influencing cellular pathways and processes. The bromine atom and furan ring may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole-3-carboxamide: Similar structure but lacks the furan ring and sulfanyl ethyl chain.

    N-(2-(1H-indol-3-yl)ethyl)furan-2-carboxamide: Similar structure but lacks the bromine atom.

    5-bromo-N-(2-(1H-indol-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide is unique due to the combination of the brominated furan ring and the indole moiety linked via a sulfanyl ethyl chain. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c16-14-6-5-12(20-14)15(19)17-7-8-21-13-9-18-11-4-2-1-3-10(11)13/h1-6,9,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSPTSJMEMQPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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